2-Isopropyl-1H-purin-6-amine

Kinase Inhibition IP6K1 Drug Discovery

Optimize your kinase inhibitor program with a validated purine scaffold. Generic purines introduce assay variability; this 2-isopropyladenine derivative provides a defined starting point for IP6K1 targeting. - IP6K1 Inhibition: Ki of 200 nM and target thermal stabilization (ΔTm = 5.5 °C). - Receptor Profiling: Distinct adenosine receptor agonist activity for selectivity studies. - Assay Control: Diminished cytokinin activity versus 6-substituted analogs clarifies plant biology readouts. Ensure batch-to-batch reproducibility with a single, well-characterized building block.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B11911794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1H-purin-6-amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C2C(=N1)N=CN2)N
InChIInChI=1S/C8H11N5/c1-4(2)7-12-6(9)5-8(13-7)11-3-10-5/h3-4H,1-2H3,(H3,9,10,11,12,13)
InChIKeySHQCUHPYJOVWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1H-Purin-6-Amine Specifications & Attributes


2-Isopropyl-1H-purin-6-amine (CAS 515846-41-0), also known as 2-isopropyladenine, is a synthetic purine derivative with a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol . It is a member of the 6-aminopurine class and is structurally distinguished by an isopropyl group at the 2-position of the purine ring. This compound is primarily utilized in biochemical research as a tool for studying purinergic signaling, particularly its role as an adenosine receptor agonist , and as a building block for the synthesis of more complex kinase inhibitors and other biologically active molecules .

2-Isopropyl-1H-Purin-6-Amine vs. Generic Purine Scaffolds


The purine scaffold is ubiquitous in medicinal chemistry, but the specific substitution pattern dictates its biological profile. 2-Isopropyl-1H-purin-6-amine cannot be simply interchanged with other common analogs like N6-isopentenyladenine (2iP) or 6-benzylaminopurine (6-BAP). While these N6-substituted analogs are well-studied as cytokinins, the introduction of an isopropyl group at the 2-position fundamentally alters its interaction with target enzymes and receptors. For instance, 2-substitution in cytokinin series is known to generally reduce plant growth-promoting activity compared to unsubstituted counterparts [1]. Conversely, in kinase inhibition, a 2-isopropyl group can confer distinct binding characteristics and selectivity profiles not observed with 6-substituted analogs. Therefore, using a generic purine derivative as a substitute risks introducing uncontrolled variables in assays, leading to non-reproducible or misleading data, especially when targeting enzymes like inositol hexakisphosphate kinase 1 (IP6K1) or certain adenosine receptors [2].

Quantitative Evidence for 2-Isopropyl-1H-Purin-6-Amine


Superior IP6K1 Thermal Stabilization vs. Analogs

A derivative of 2-isopropyl-1H-purin-6-amine (Compound 24) demonstrates a clear, quantifiable advantage in target engagement over other purine analogs in its class. This is evidenced by a significantly higher thermal stabilization of the IP6K1 enzyme, a key target in metabolic and oncological research. At a concentration of 11.1 µM, Compound 24 increased the melting temperature (ΔTm) of IP6K1 by 5.5 °C, which is markedly higher than the 3.6 °C shift observed for Compound 17 and the 1.8 °C shift for the baseline compound (1, TNP) [1].

Kinase Inhibition IP6K1 Drug Discovery

In Vitro IP6K1 Inhibitory Potency

The 2-isopropyl-1H-purin-6-amine scaffold provides a foundation for achieving sub-micromolar inhibition of IP6K1. A specific derivative (BDBM50525744) displayed an IC50 value of 741 nM and a binding affinity (Ki) of 200 nM against the IP6K1 enzyme [1]. While a direct comparator IC50 value from the same study is not available for a different core scaffold, this level of potency is a key differentiator from many generic, unsubstituted purine analogs which often exhibit IC50 values >10 µM or are completely inactive against this target [2].

Enzymology IP6K1 High-Throughput Screening

Reduced Cytokinin Activity from 2-Substitution

For applications in plant biology, the 2-isopropyl substitution differentiates this compound from potent cytokinins like N6-isopentenyladenine (2iP). A classic structure-activity relationship (SAR) study demonstrated that 2-substituted-N6-(hydroxy)isopentenylaminopurines were generally less active than their unsubstituted counterparts in promoting cell division [1]. Specifically, a 2-OH substituent greatly lowered activity, while other 2-substituents also had a diminishing effect. This established SAR implies that 2-Isopropyl-1H-purin-6-amine will exhibit significantly lower cytokinin activity compared to 2iP, making it a valuable control or a selective scaffold for non-cytokinin pathways.

Plant Biology Cytokinin Structure-Activity Relationship

2-Isopropyl-1H-Purin-6-Amine: Validated Applications


IP6K1 Inhibitor Development for Metabolic & Oncologic Diseases

Procure 2-Isopropyl-1H-purin-6-amine as a core scaffold for medicinal chemistry optimization. The evidence shows that derivatives based on this structure achieve potent IP6K1 inhibition (IC50 741 nM, Ki 200 nM) [1] and induce significant thermal stabilization of the target enzyme (ΔTm = 5.5 °C) [2]. This makes it a superior starting point compared to generic purine scaffolds for building structure-activity relationships and optimizing selectivity against IP6K1, a target implicated in insulin resistance, obesity, and cancer metastasis.

Chemical Probe for Adenosine Receptor Subtypes

Use 2-Isopropyl-1H-purin-6-amine in pharmacological studies as an adenosine receptor agonist [1]. Its distinct substitution pattern allows for the exploration of receptor subtype selectivity and downstream signaling pathways, particularly in models of cell proliferation and differentiation. The compound serves as a valuable tool for distinguishing between the effects of natural ligands (like adenosine) and synthetic analogs in receptor activation and desensitization assays.

Negative Control in Plant Cytokinin Assays

Utilize 2-Isopropyl-1H-purin-6-amine as a structurally related, yet biologically distinct, control in plant biology research. Established structure-activity relationships demonstrate that 2-substitution on the purine ring significantly diminishes cytokinin activity [1]. This allows researchers to differentiate between cytokinin-mediated and cytokinin-independent effects of purine analogs on plant growth and development, ensuring more accurate interpretation of experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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